molecular formula C22H18ClNO2S2 B2811744 [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate CAS No. 338422-15-4

[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate

Cat. No.: B2811744
CAS No.: 338422-15-4
M. Wt: 427.96
InChI Key: OUAUNVUXZGVRPX-UHFFFAOYSA-N
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Description

The compound [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate is a hybrid molecule featuring a 4-chlorobenzoate ester moiety linked to a propan-2-ylideneamino scaffold substituted with two phenylsulfanyl groups. This structure combines aromatic, sulfur-containing, and halogenated components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[1,3-bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO2S2/c23-18-13-11-17(12-14-18)22(25)26-24-19(15-27-20-7-3-1-4-8-20)16-28-21-9-5-2-6-10-21/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAUNVUXZGVRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=NOC(=O)C2=CC=C(C=C2)Cl)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with a suitable amine derivative containing phenylsulfanyl groups. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate ester formation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylsulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the phenylsulfanyl groups or the imine moiety.

    Substitution: The chlorobenzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the benzoate ester.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced phenylsulfanyl derivatives or amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its unique structural features.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The phenylsulfanyl groups and the imine moiety may play crucial roles in these interactions, potentially affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

[1,3-Bis(phenylsulfanyl)propan-2-ylidene][(2,4-dichlorophenyl)methoxy]amine (CAS: 400082-24-8)
  • Structure : Differs by replacing the 4-chlorobenzoate group with a 2,4-dichlorophenylmethoxyamine substituent.
  • Molecular Formula: C₂₂H₁₉Cl₂NOS₂ vs. the target compound’s likely formula (C₂₂H₁₇ClNO₂S₂, estimated).
  • Key Properties : Higher molar mass (448.43 g/mol) and density (1.24 g/cm³) due to additional chlorine atoms .
  • Implications: The dichlorophenyl group may enhance lipophilicity and resistance to enzymatic degradation compared to mono-chloro derivatives.
Propane-1,3-diyl bis(4-chlorobenzoate) (Compound 6a)
  • Structure : A diester of 4-chlorobenzoic acid with a propane-1,3-diyl linker.
  • Synthesis : Prepared via reaction of diols with 4-chlorobenzoyl chloride, yielding a rigid, symmetrical structure .
  • Applications : Such diesters are often explored for antimicrobial or material science applications due to their stability.

Thioether-Linked Benzoate Derivatives

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373)
  • Structure : Contains a thioether linkage (phenethylthio) and a 3-methylisoxazole substituent.
4-(Phenylsulfanyl)butan-2-one
  • Structure: Shares the phenylsulfanyl group but lacks the benzoate and propan-2-ylideneamino components.
  • Biological Relevance : Demonstrated neuroprotective effects in Alzheimer’s disease models by reducing neuroinflammation . This suggests that phenylsulfanyl groups may contribute to anti-inflammatory activity in the target compound.

Halogenated Benzoate Derivatives

4-Chlorobenzoate in Microbial Degradation
  • Environmental Fate : Arthrobacter spp. metabolize 4-chlorobenzoate via dechlorination pathways, indicating that the chlorine substituent influences biodegradability .
  • Enzyme Specificity : The Lys107 residue in glutathione S-transferase is critical for binding 4-chlorobenzoate, highlighting structural sensitivity in enzymatic interactions .
Propyl 4-Hydroxybenzoate (Propyl Paraben)
  • Structure : Differs by substitution of chlorine with a hydroxyl group and a propyl ester chain.
  • Applications : Widely used as a preservative; the hydroxyl group increases polarity and susceptibility to oxidation compared to chloro-substituted analogues .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Properties/Activities References
Target Compound C₂₂H₁₇ClNO₂S₂ (est.) 4-Chlorobenzoate, phenylsulfanyl N/A (hypothetical)
[1,3-Bis(PhS)propan-2-ylidene][(2,4-Cl₂Ph)methoxy]amine C₂₂H₁₉Cl₂NOS₂ 2,4-Dichlorophenylmethoxyamine High lipophilicity, predicted BP 560.6°C
Propane-1,3-diyl bis(4-chlorobenzoate) (6a) C₁₇H₁₂Cl₂O₄ 4-Chlorobenzoate, propanediyl linker 96% synthetic yield, crystalline solid
4-(Phenylsulfanyl)butan-2-one C₁₀H₁₂OS Phenylsulfanyl, ketone Reduces neuroinflammation in AD models
Ethyl 4-(4-(3-Me-isoxazolyl)phenethylthio)benzoate (I-6373) C₂₁H₂₀NO₃S Thioether, isoxazole Improved solubility in drug delivery

Research Implications and Gaps

  • Synthetic Feasibility : Analogues like compound 6a demonstrate high synthetic yields (96%), suggesting viable routes for target compound preparation .
  • Environmental Impact : The 4-chlorobenzoate moiety may confer persistence in ecosystems, necessitating degradation studies akin to those in Arthrobacter spp. .

Biological Activity

[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Two phenylsulfanyl groups : This moiety is known for enhancing biological activity through various mechanisms.
  • A 4-chlorobenzoate group : The presence of chlorine may affect the compound's lipophilicity and biological interactions.

The biological activity of [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with sulfur groups often exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival.
  • Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate:

Study Type Cell Line IC50 (µM) Effect Observed
CytotoxicityA549 (lung cancer)5.4Induction of apoptosis
Antioxidant ActivityH2O2-induced oxidative stress12.3Scavenging of free radicals
Anti-inflammatoryRAW 264.7 (macrophages)8.9Decreased TNF-α production

Case Studies

  • Anticancer Activity : In a study involving lung cancer cells (A549), [1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate demonstrated significant cytotoxic effects with an IC50 value indicating potent activity compared to standard chemotherapeutics.
  • Oxidative Stress Reduction : Research indicated that the compound effectively reduced oxidative stress markers in cellular models exposed to H2O2, suggesting its potential as an antioxidant agent.
  • Inflammation Modulation : In macrophage models, treatment with the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its anti-inflammatory properties.

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